molecular formula C17H14F2OS2 B14394334 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one CAS No. 89863-98-9

2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one

Cat. No.: B14394334
CAS No.: 89863-98-9
M. Wt: 336.4 g/mol
InChI Key: MDKHCGXXMQZZOP-UHFFFAOYSA-N
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Description

2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one is a chemical compound known for its unique structure and properties. It features a dithiane ring substituted with bis(4-fluorophenyl)methylidene groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one typically involves the reaction of 4-fluorobenzaldehyde with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. Additionally, its unique structure allows it to interact with biological membranes, potentially disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one can be compared with similar compounds such as:

Properties

CAS No.

89863-98-9

Molecular Formula

C17H14F2OS2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methylidene]-1,3-dithiane 1-oxide

InChI

InChI=1S/C17H14F2OS2/c18-14-6-2-12(3-7-14)16(13-4-8-15(19)9-5-13)17-21-10-1-11-22(17)20/h2-9H,1,10-11H2

InChI Key

MDKHCGXXMQZZOP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)S(=O)C1

Origin of Product

United States

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